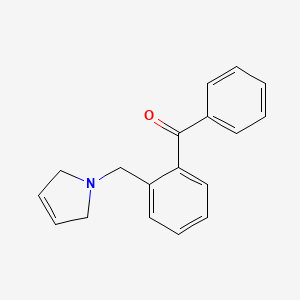

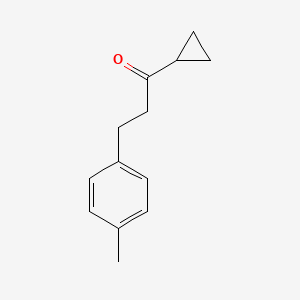

Cyclopropyl 2-(4-methylphenyl)ethyl ketone

Descripción general

Descripción

Cyclopropyl 2-(4-methylphenyl)ethyl ketone is a compound that falls within the category of cyclopropyl aryl ketones, which are known for their interesting chemical properties and reactivity due to the presence of the strained cyclopropane ring adjacent to a ketone functional group. These compounds are significant in synthetic organic chemistry for constructing complex molecules and have been the subject of various studies to understand and utilize their unique reactivity .

Synthesis Analysis

The synthesis of cyclopropyl ketones can be achieved through various methods. One approach involves the reaction of α-amino aryl ketones with vinyl sulfonium salts, which has been utilized to synthesize 1,1-cyclopropane aminoketones in high yields . Another method includes the regioselective cyclopropanation of allenes or the reaction of methylene-/alkylidenecyclopropanyllithium with N,N-dimethyl carboxylic acid amides, leading to the formation of methylene- or alkylidenecyclopropyl ketones . Additionally, cyclopropyl aryl ketones can be synthesized from monoactivated cyclopropanes and α-ketoesters using Lewis acid-mediated reactions .

Molecular Structure Analysis

The molecular structure of cyclopropyl ketones is characterized by the presence of a three-membered cyclopropane ring, which imparts significant strain to the molecule. This strain influences the reactivity of the compound, making it a versatile intermediate in various chemical transformations. The enamines derived from cyclopropyl ketones, for example, have been shown to possess a vinylcyclopropane structure, as demonstrated by NMR studies .

Chemical Reactions Analysis

Cyclopropyl ketones participate in a range of chemical reactions, exploiting the reactivity of the cyclopropane ring. They are highly reactive dienophiles in Diels-Alder reactions, capable of engaging with different cyclic dienes . The ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones can yield various heterocyclic products, such as 4H-pyrans and substituted furans, depending on the catalyst and reaction conditions . Furthermore, cyclopropyl ketones can undergo photochemical transformations to produce highly functionalized cyclopropyl ketones or even ring-enlarged products .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropyl ketones are influenced by the cyclopropane ring and the ketone functional group. The strain in the cyclopropane ring makes these compounds highly reactive, which is a key feature exploited in synthetic applications. The ketone group also allows for further functionalization and transformation into other valuable chemical entities. Acid-catalyzed ring opening of cyclopropyl ketones can lead to the formation of larger ring systems, such as cyclopentanone or cyclohexenone derivatives .

Aplicaciones Científicas De Investigación

Enamine Formation and Reactivity

Cyclopropyl ketones, such as Cyclopropyl 2-(4-methylphenyl)ethyl ketone, have been studied for their ability to form enamines. These enamines exhibit a vinylcyclopropane structure, confirmed by NMR, and are produced through the reaction of the ketone with a secondary amine and TiCl4 (Pocar, Stradi, & Trimarco, 1975).

Synthesis of Quinolin-8-ols and Tetrahydroquinolin-8-ols

Cyclopropyl ketones are instrumental in the regioselective synthesis of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols. The cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes using specific treatments yields these compounds, offering insight into potential pharmaceutical applications (Uchiyama, Ono, Hayashi, & Narasaka, 1998).

Nickel-Catalyzed Cycloaddition

Cyclopropyl phenyl ketones, a category including Cyclopropyl 2-(4-methylphenyl)ethyl ketone, have shown to be key intermediates in nickel-catalyzed cycloadditions. These reactions lead to cyclopentane compounds with carbonyl substituents, demonstrating the ketone's utility in complex organic syntheses (Ogoshi, Nagata, & Kurosawa, 2006).

Formation of Cyclopropane Acetic Acid Esters

A study on cyclopropyl alkyl ketones revealed a method for the synthesis of cyclopropane acetic acid ethyl esters. This method involves reacting cyclopropyl alkyl ketones with lead (IV) acetate in triethyl orthoformate in the presence of perchloric acid (Nongkhlaw, Nongrum, Nongkynrih, Mathew Vattakunnel, & Myrboh, 2005).

Ring Opening and Catalysis

1-Alkenyl cyclopropyl ketones undergo polyphosphoric acid-catalyzed ring enlargement, yielding cyclopentanone or cyclohexenone derivatives. This indicates the potential of cyclopropyl ketones in synthesizing complex organic molecules (Tsuge, Kanemasa, Otsuka, & Suzuki, 1988).

Kinetic Resolution and Asymmetric Cycloaddition

The kinetic resolution of 1-(1-alkynyl)cyclopropyl ketones, under chiral gold(I) catalysis, efficiently produces optically active ketones. This demonstrates the ketone's application in asymmetric synthesis, essential in creating chiral molecules for pharmaceuticals (Zhang & Zhang, 2012).

Mecanismo De Acción

Mode of Action

A study has shown that cyclopropyl ketones can undergo intermolecular coupling with alkynes in a process catalyzed by samarium(ii) diiodide (smi2) . This process involves a radical relay strategy, negating the need for a superstoichiometric coreductant and additives to regenerate SmI2 . The study also uncovers an intriguing link between ketone conformation and efficient cross-coupling .

Propiedades

IUPAC Name |

1-cyclopropyl-3-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-10-2-4-11(5-3-10)6-9-13(14)12-7-8-12/h2-5,12H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUAUZMGYEYWRTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644154 | |

| Record name | 1-Cyclopropyl-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl 2-(4-methylphenyl)ethyl ketone | |

CAS RN |

898769-49-8 | |

| Record name | 1-Cyclopropyl-3-(4-methylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopropyl-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-[2-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327370.png)

![Ethyl 7-[2-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327371.png)